molecular formula C23H25NO6 B2866625 propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 844835-96-7

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2866625
CAS No.: 844835-96-7
M. Wt: 411.454
InChI Key: CLFGNNTYTDKTRA-UHFFFAOYSA-N
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Description

Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 847366-06-7) is a chromen-4-one derivative with the molecular formula C₂₂H₂₃NO₆ and a molecular weight of 397.427 g/mol . Its structure features:

  • A 4-oxo-4H-chromen core substituted with a 7-hydroxy group and a 2-methyl group.
  • A propyl benzoate ester linked via an ether bond at the 3-position of the chromen ring.

Properties

IUPAC Name

propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-5-12-28-23(27)15-6-8-16(9-7-15)30-21-14(2)29-22-17(20(21)26)10-11-19(25)18(22)13-24(3)4/h6-11,25H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGNNTYTDKTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the molecular formula C23H25NO6 and a molecular weight of 411.454 g/mol, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure features a chromenone core attached to a benzoate ester and a dimethylamino group. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight411.454 g/mol
IUPAC NamePropyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl]oxybenzoate
CAS Number844835-96-7

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study conducted by Sharma et al. (2021) demonstrated that derivatives of chromenone could scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant activities.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models. For instance, in vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced inflammation.

Anticancer Activity

The anticancer effects of this compound were evaluated against several cancer cell lines using the MTT assay. Results indicated that this compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines . The compound's mechanism may involve apoptosis induction through caspase activation and modulation of cell cycle progression.

Case Studies

  • Study on Antioxidant Activity : In a comparative study, propyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives were shown to have superior antioxidant capacity over traditional antioxidants like ascorbic acid, suggesting potential applications in dietary supplements and pharmaceuticals.
  • Anti-inflammatory Study : In vivo experiments on mice demonstrated that administration of this compound significantly reduced edema in paw inflammation models, confirming its therapeutic potential in treating inflammatory diseases.
  • Anticancer Research : A recent investigation into its anticancer properties revealed that treatment with propyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a novel chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, such as chromen cores, benzoate esters, or dimethylamino groups. Key comparisons are summarized in Table 1.

Chromen Derivatives

The chromen-4-one core is a hallmark of flavonoids and synthetic analogs, often associated with antioxidant or anti-inflammatory activity. However, the target compound’s 8-[(dimethylamino)methyl] substitution is unusual, differentiating it from natural flavonoids like quercetin or synthetic derivatives lacking aminoalkyl groups.

Benzoate Esters
  • Fenpyroximate (): A pyrazole-containing benzoate ester (C₂₄H₂₇N₃O₄) used as an acaricide. Unlike the target compound, fenpyroximate lacks a chromen ring but shares the benzoate ester group, which may influence lipophilicity and membrane permeability .
  • Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)...benzoate (): This compound (C₃₈H₄₇FNO₈SSi, MW: 724.28) features a thiazolidinone ring and fluorobenzyl group. Its benzoate ester and complex substituents suggest applications in materials science, contrasting with the target’s simpler chromen backbone .
Dimethylamino-Containing Compounds
  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): A spiro compound with a dimethylamino-phenyl group and benzothiazol ring.
  • Perfluorinated Compounds with Dimethylamino Groups (): These feature long fluorinated chains (e.g., C₁₃F₂₁), imparting extreme hydrophobicity. While they share dimethylamino groups with the target compound, their applications as surfactants or coatings differ significantly .

Data Tables

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound C₂₂H₂₃NO₆ 397.427 Chromen-4-one, dimethylamino, benzoate Pharmaceuticals (hypothetical)
Fenpyroximate C₂₄H₂₇N₃O₄ 421.49 Benzoate ester, pyrazole Pesticide (acaricide)
Triisopropylsilyl Compound () C₃₈H₄₇FNO₈SSi 724.2774 Thiazolidinone, fluorobenzyl, benzoate Materials science
Spiro Compound () C₂₈H₂₆N₄O₄S 514.60 (calculated) Spiro ring, benzothiazol, dimethylamino Organic synthesis intermediate

Research Findings and Discussion

Physicochemical Properties
  • The dimethylamino group in the target compound likely enhances water solubility compared to non-polar chromen derivatives.

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